Acetamide, N-(7-aminofluoren-2-yl)-
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Overview
Description
Acetamide, N-(7-aminofluoren-2-yl)-: is an organic compound with the molecular formula C15H14N2O and a molecular weight of 238.2845 g/mol . This compound is known for its unique structure, which includes an acetamide group attached to a 7-aminofluorene moiety . It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(7-aminofluoren-2-yl)- typically involves the reaction of 7-aminofluorene with acetic anhydride or acetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide bond .
Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-(7-aminofluoren-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products Formed:
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Acetamide, N-(7-aminofluoren-2-yl)- has been extensively studied for its applications in:
Mechanism of Action
The mechanism of action of Acetamide, N-(7-aminofluoren-2-yl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-Amino-7-acetamidofluorene
- N-(7-Amino-9H-fluoren-2-yl)acetamide
- Acetamide, N-(7-amino-9H-fluoren-2-yl)-
Comparison: Acetamide, N-(7-aminofluoren-2-yl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
6957-50-2 |
---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
N-(7-amino-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H14N2O/c1-9(18)17-13-3-5-15-11(8-13)6-10-7-12(16)2-4-14(10)15/h2-5,7-8H,6,16H2,1H3,(H,17,18) |
InChI Key |
ZGXXXAPHAKMYLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N |
Origin of Product |
United States |
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